Zopiclone
Descripción general
Descripción
Zopiclone is a non-benzodiazepine hypnotic agent that is used in the treatment of insomnia. It is chemically distinct from benzodiazepines and is classified as a cyclopyrrolone. It acts on the GABA_A receptor complex, potentially at a site that is closely related to, but distinct from, the benzodiazepine binding site. Zopiclone has been shown to be effective in improving sleep quality in both elderly and younger patients with insomnia, with a typical optimal dose of 7.5mg for elderly patients. It has a relatively low propensity to cause residual clinical effects and has been reported to have a low dependence potential .
Synthesis Analysis
Molecular Structure Analysis
Zopiclone's molecular structure is characterized by its cyclopyrrolone core, which is a five-membered lactam ring. This structure is responsible for its pharmacological activity and distinguishes it from benzodiazepines. The interaction of zopiclone with the GABA_A receptor complex is thought to involve a binding site that is distinct from the classical benzodiazepines, as suggested by studies on the binding properties of zopiclone and diazepam using recombinant receptors .
Chemical Reactions Analysis
The electrochemical behavior of zopiclone has been studied, revealing that it undergoes reduction in two 2-electron steps across a range of pH levels. The first step involves the reduction of the pyrazine ring and is reversible in acidic and neutral solutions. These electrochemical properties are significant for the quantitative measurement of zopiclone using techniques such as DC polarography and adsorptive stripping voltammetry .
Physical and Chemical Properties Analysis
Zopiclone's pharmacokinetic properties classify it as a hypnotic with an intermediate-short half-life of 5-7 hours. This contributes to the low incidence of unwanted effects reported. The drug's metabolism involves cytochrome P-450 3A4 and 2C8, with CYP3A4 being the major enzyme involved in its metabolism in vitro. Zopiclone is extensively metabolized in the liver, producing metabolites such as N-desmethyl-zopiclone and N-oxide-zopiclone .
Case Studies
A case study of zopiclone poisoning was reported, where a fatal suicidal overdose was analyzed to study the tissue distribution and potential for postmortem diffusion of zopiclone. The study found that zopiclone showed little preferential concentration in solid organs and had relatively stable postmortem blood concentrations, with little drug redistribution artifacts . Another case study discussed zopiclone dependence in a patient with insomnia related to torticollis, highlighting the drug's potential for dependence in certain individuals, despite its general low dependence liability .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
Zopiclone, along with other Z-drugs like Zolpidem and Eszopiclone, has been studied for its effects on human GABAA receptors containing γ1, γ2, and γ3 subunits . These receptors are found in certain regions of the brain involved in sleep .
Methods of Application or Experimental Procedures
The study evaluated the modulatory properties of five non-benzodiazepine Z-drugs on human α1β2γ receptors using all three γ subtypes . This was accomplished using concatenated GABAA pentamers expressed in Xenopus laevis oocytes and measured via two-electrode voltage clamp .
Results or Outcomes
The study found that zaleplon and indiplon modulate γ3-containing receptors equally as efficacious as γ2-containing receptors . Eszopiclone modulated γ3-containing receptors with reduced efficacy but no reduction in potency .
Application in Sleep Disorders Treatment
Specific Scientific Field
Summary of the Application
Eszopiclone, the active S (+)-enantiomer of zopiclone, was approved by the FDA for the treatment of insomnia in adult patients . It became the first sedative hypnotic approved by the FDA for the long-term treatment of chronic insomnia .
Methods of Application or Experimental Procedures
Eszopiclone is administered orally in dosages of 1, 2, and 3 mg . It has been shown to improve insomnia associated with comorbid conditions .
Results or Outcomes
Eszopiclone 2 and 3 mg consistently demonstrated significant improvements of the primary variable, latency to persistent sleep, assessed subjectively or objectively, in short- and long-term clinical trials . Improvements in sleep maintenance, sleep quality, and daytime functioning have also been observed .
Application in Shift Work Sleep Disorder
Specific Scientific Field
Summary of the Application
Zopiclone has been studied for its potential use in treating sleep disorders in shift workers . Shift work sleep disorder is a circadian rhythm sleep disorder characterized by insomnia, excessive sleepiness, or both due to shift work.
Methods of Application or Experimental Procedures
The study involved administering Zopiclone to shift workers and assessing its effects on sleep quality and duration .
Results or Outcomes
The study found that Zopiclone was ineffective in improving sleep quality or increasing sleep time in shift workers . More research in this area has been recommended .
Application in Pharmacology
Specific Scientific Field
Summary of the Application
Zopiclone is a novel hypnotic agent used in the treatment of insomnia . Its mechanism of action is based on modulating benzodiazepine receptors . In addition to Zopiclone’s benzodiazepine pharmacological properties, it also has some barbiturate-like properties .
Methods of Application or Experimental Procedures
Zopiclone is administered orally as a treatment for insomnia . Its effects on sleep are assessed through various sleep parameters .
Application in Treatment of Comorbid Insomnia
Specific Scientific Field
Summary of the Application
Eszopiclone 3 mg has been shown to improve insomnia associated with comorbid conditions . Tolerance with eszopiclone was not apparent in any of the sleep parameters for up to 12 months treatment duration and rebound insomnia, where documented, tends to be transient and limited to the first night of withdrawal .
Methods of Application or Experimental Procedures
Eszopiclone is administered orally in dosages of 1, 2, and 3 mg . It has been shown to improve insomnia associated with comorbid conditions .
Results or Outcomes
Eszopiclone 3 mg has been shown to improve insomnia associated with comorbid conditions . Tolerance with eszopiclone was not apparent in any of the sleep parameters for up to 12 months treatment duration and rebound insomnia, where documented, tends to be transient and limited to the first night of withdrawal .
Application in Modulating GABAA Receptors
Specific Scientific Field
Summary of the Application
Eszopiclone modulated γ3-containing receptors with reduced efficacy but no reduction in potency . These data demonstrate that the imidazopyridines zaleplon and indiplon are well suited to further investigate potential γ3 effects on sleep in vivo .
Methods of Application or Experimental Procedures
The study evaluated the modulatory properties of five non-benzodiazepine Z-drugs on human α1β2γ receptors using all three γ subtypes . This was accomplished using concatenated GABAA pentamers expressed in Xenopus laevis oocytes and measured via two-electrode voltage clamp .
Results or Outcomes
Eszopiclone modulated γ3-containing receptors with reduced efficacy but no reduction in potency . These data demonstrate that the imidazopyridines zaleplon and indiplon are well suited to further investigate potential γ3 effects on sleep in vivo .
Safety And Hazards
Zopiclone can put you at risk for addiction, abuse, and misuse . Misuse or abuse of this drug can lead to overdose or death, especially when used along with certain other drugs, alcohol, or street drugs . Some people taking this drug have done things like sleepwalking, sleep driving, making and eating food, having sex, or other actions while not fully awake . Regular long-term use of zopiclone is not recommended .
Direcciones Futuras
You’ll usually be prescribed zopiclone for just 2 to 4 weeks . This is because your body gets used to this medicine quickly, and after this time it’s unlikely to have the same effect . Your body can also become dependent on it . Do not stop taking zopiclone suddenly without speaking to your doctor .
Propiedades
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041155 | |
Record name | Zopiclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L | |
Record name | SID866104 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone. | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Zopiclone | |
CAS RN |
43200-80-2 | |
Record name | Zopiclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43200-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zopiclone [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | zopiclone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zopiclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zopiclone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOPICLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.